molecular formula C18H20ClNO2 B5129815 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol

Cat. No. B5129815
M. Wt: 317.8 g/mol
InChI Key: DLJIWGXIMPFJLY-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol, also known as CPP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidinols and has a molecular formula of C19H22ClNO2. CPP has been shown to have various biochemical and physiological effects, making it a promising tool in the study of different biological systems.

Mechanism of Action

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol acts as a competitive antagonist of the NMDA receptor, meaning that it binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This mechanism of action has been shown to have various effects on neuronal function and has been implicated in the treatment of several neurological disorders.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the induction of apoptosis in cancer cells. These effects have been studied in different biological systems, including neuronal cultures, animal models, and cancer cell lines.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has several advantages as a tool for scientific research, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relative stability in biological systems. However, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol and its potential applications in scientific research. These include the investigation of its effects on other biological systems, such as the immune system and the cardiovascular system, the development of more selective and potent analogs of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol, and the exploration of its potential as a therapeutic agent for neurological and oncological disorders.
Conclusion
In conclusion, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol is a promising tool for scientific research due to its ability to modulate the activity of NMDA receptors and its various biochemical and physiological effects. While it has some limitations, its potential applications in the study of different biological systems make it a valuable asset in the field of biomedical research.

Synthesis Methods

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol can be synthesized using a multistep process that involves the reaction of 4-chlorophenol with benzyl chloride, followed by the addition of piperidine and subsequent reduction with sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-15-6-8-17(9-7-15)22-18-5-1-3-14(11-18)12-20-10-2-4-16(21)13-20/h1,3,5-9,11,16,21H,2,4,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJIWGXIMPFJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol

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